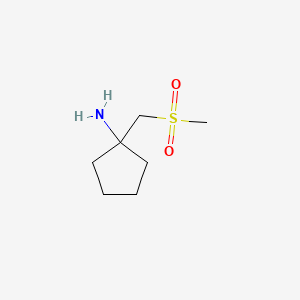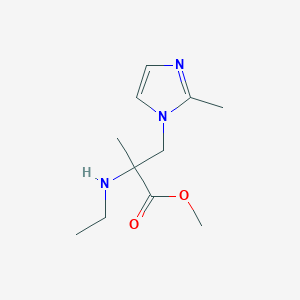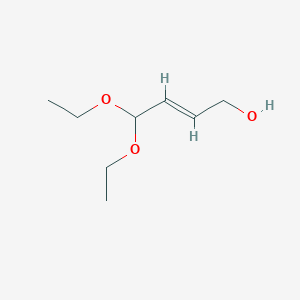
4,4-Diethoxybut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethoxybut-2-en-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both an enol and an ether functional group. This compound is of interest in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-en-1-ol typically involves the reaction of 2-bromo-4,4-diethoxybut-1-ene with suitable nucleophiles. One common method is the allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides . This reaction can be carried out using indium or zinc as catalysts under Barbier reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethoxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the bromine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Diethoxybut-2-en-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Diethoxybut-2-en-1-ol involves its interaction with various molecular targets. The enol group can participate in hydrogen bonding and other interactions, while the ether groups provide stability and solubility. These properties make it a valuable intermediate in organic synthesis, facilitating the formation of carbon-carbon bonds and other key reactions.
Comparison with Similar Compounds
4,4-Dimethylcyclohex-2-en-1-ol: This compound shares a similar enol structure but differs in its cyclic nature.
4,4-Diethoxy-2-butynal: Another related compound with an alkyne group instead of an alkene.
Uniqueness: 4,4-Diethoxybut-2-en-1-ol is unique due to its combination of enol and ether functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where both properties are desired.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-4,4-diethoxybut-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
SKMOVPLFPBVYIR-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(/C=C/CO)OCC |
Canonical SMILES |
CCOC(C=CCO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



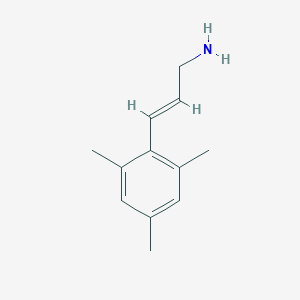
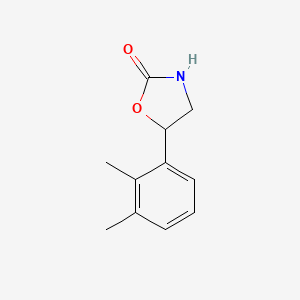

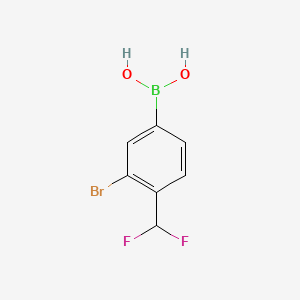
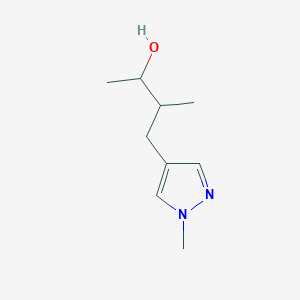
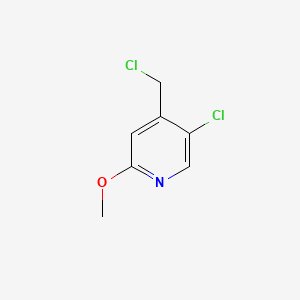
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
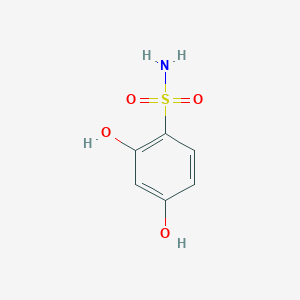
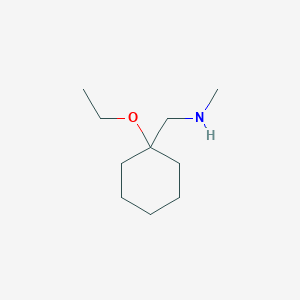
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
